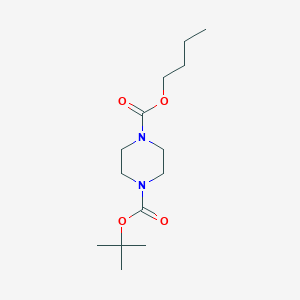
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester
Vue d'ensemble
Description
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of two ester groups attached to the piperazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester typically involves the reaction of piperazine with butyl chloroformate and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active piperazine derivatives that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine-1,4-dicarboxylic acid di-tert-butyl ester
- Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1-O-butyl 4-O-tert-butyl piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-6-11-19-12(17)15-7-9-16(10-8-15)13(18)20-14(2,3)4/h5-11H2,1-4H3 |
Clé InChI |
TUALBCZNOWMBRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
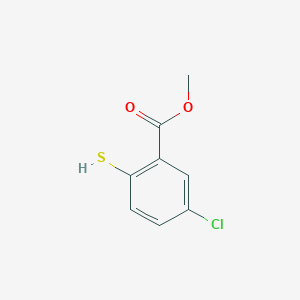
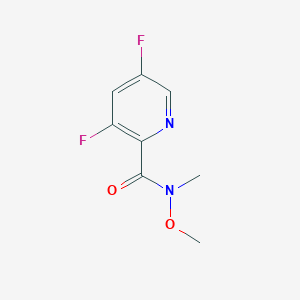
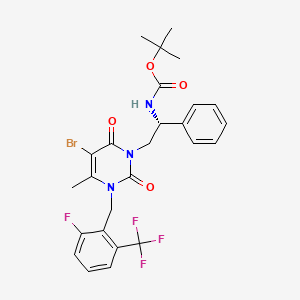
![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)
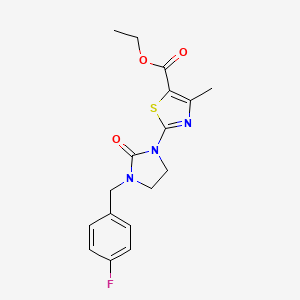
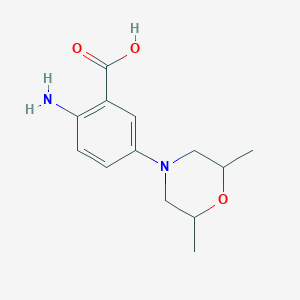
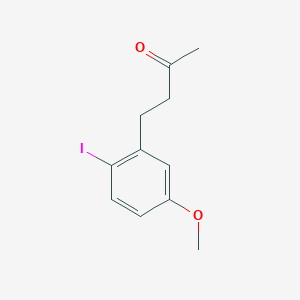
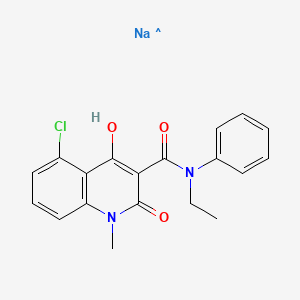
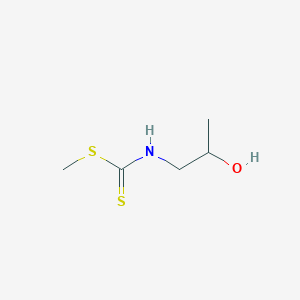
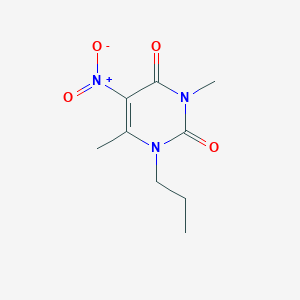


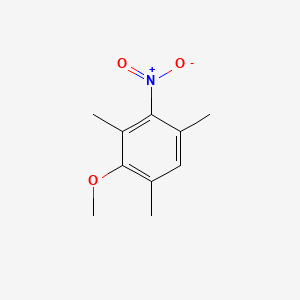
![tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
